molecular formula C8H20N2OSi B098602 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- CAS No. 18441-77-5

1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl-

Cat. No.: B098602
CAS No.: 18441-77-5
M. Wt: 188.34 g/mol
InChI Key: LQYCLWLZOFYFOY-UHFFFAOYSA-N
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Description

1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- is a unique organosilicon compound characterized by the presence of a silicon atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane with an aminoethyl group. The reaction is usually carried out in the presence of a suitable catalyst, such as a transition metal complex, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, optimization of reaction conditions to maximize yield and minimize by-products, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions may require the presence of a catalyst and are often conducted under anhydrous conditions.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silacyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds. It serves as a precursor for the preparation of functionalized silacyclopentanes.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features. It may interact with biological macromolecules, influencing their function.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging.

    Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings. Its unique properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the methoxy and dimethyl groups contribute to the compound’s hydrophobic character. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclohexane: Similar structure but with a six-membered ring.

    1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclobutane: Similar structure but with a four-membered ring.

    1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopropane: Similar structure but with a three-membered ring.

Uniqueness: 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties. The presence of the silicon atom within the ring enhances its stability and reactivity compared to similar carbon-based compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

18441-77-5

Molecular Formula

C8H20N2OSi

Molecular Weight

188.34 g/mol

IUPAC Name

2-(2-methoxy-2,4-dimethylazasilolidin-1-yl)ethanamine

InChI

InChI=1S/C8H20N2OSi/c1-8-6-10(5-4-9)12(3,7-8)11-2/h8H,4-7,9H2,1-3H3

InChI Key

LQYCLWLZOFYFOY-UHFFFAOYSA-N

SMILES

CC1CN([Si](C1)(C)OC)CCN

Canonical SMILES

CC1CN([Si](C1)(C)OC)CCN

18441-77-5

Origin of Product

United States

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